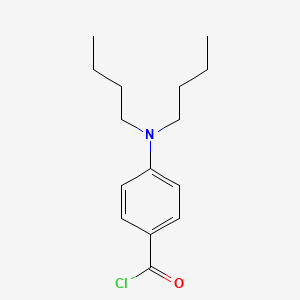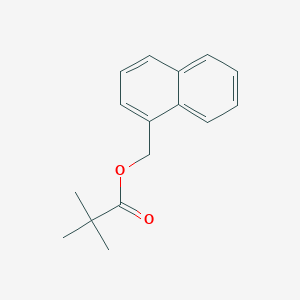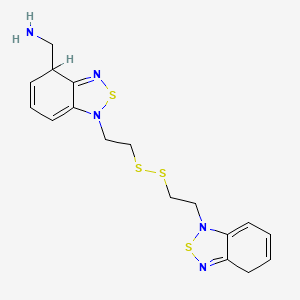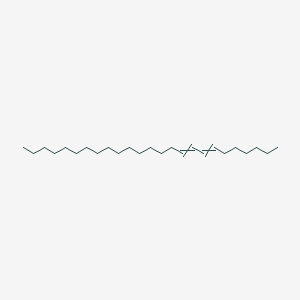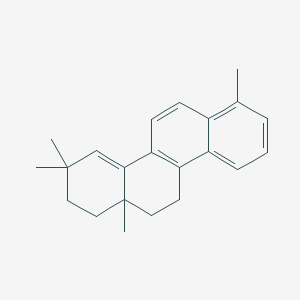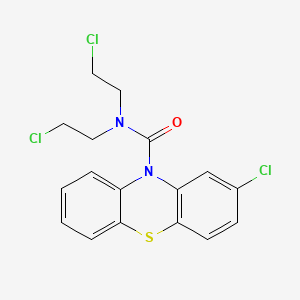
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- is a chemical compound with the molecular formula C17H16Cl2N2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- typically involves the reaction of phenothiazine with chloroethylamine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran; low to moderate temperatures.
Substitution: Amines, thiols; solvents like ethanol or methanol; room temperature to reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A widely used antipsychotic drug with similar structural features but different pharmacological properties.
Promethazine: An antihistamine with sedative effects, also derived from phenothiazine.
Thioridazine: Another antipsychotic with a different side chain, leading to distinct therapeutic effects.
Eigenschaften
CAS-Nummer |
65240-97-3 |
|---|---|
Molekularformel |
C17H15Cl3N2OS |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
2-chloro-N,N-bis(2-chloroethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H15Cl3N2OS/c18-7-9-21(10-8-19)17(23)22-13-3-1-2-4-15(13)24-16-6-5-12(20)11-14(16)22/h1-6,11H,7-10H2 |
InChI-Schlüssel |
OLIQOWWBGGPEBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





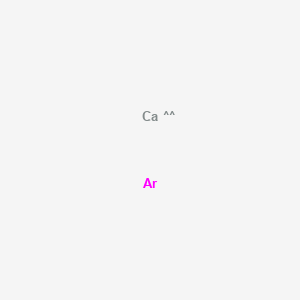
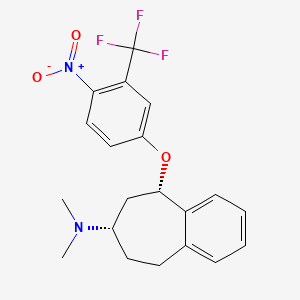


![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
